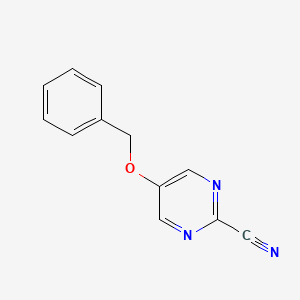

5-(Benciloxi)pirimidina-2-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzyloxy)pyrimidine-2-carbonitrile is a target compound that is synthesized in an alkaline solution . It reacts with phenylcarbinol and is the synthetic method of 2-cyanopyrimidine . The synthesis of 5-(benzyloxy)pyridine-2-carbonitrile begins with the reaction of 2-aminopyrimidinethiol with benzaldehyde in an alkaline condition .

Synthesis Analysis

The synthesis of 5-(benzyloxy)pyrimidine-2-carbonitrile involves the reaction of 2-aminopyrimidinethiol with benzaldehyde in an alkaline condition . In addition, a new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Molecular Structure Analysis

The molecular formula of 5-(Benzyloxy)pyrimidine-2-carbonitrile is C12H9N3O . The InChI code is 1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 .Physical and Chemical Properties Analysis

5-(Benzyloxy)pyrimidine-2-carbonitrile has a molecular weight of 211.22 . It is a white to off-white powder or crystals . The storage temperature is recommended to be at refrigerator conditions .Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

“5-(Benciloxi)pirimidina-2-carbonitrilo” y sus derivados se han sintetizado y evaluado por su actividad citotóxica como agentes anticancerígenos novedosos.

Inhibidores EGFR WT/COX-2

Se ha encontrado que estos compuestos actúan como inhibidores duales EGFR WT/COX-2 . EGFR es un regulador crucial de numerosos procesos biológicos, incluyendo la progresión del ciclo celular y la inhibición de la apoptosis . Por lo tanto, la supresión de la proteína quinasa EGFR se considera una estrategia de tratamiento anticancerígeno prometedora .

Inhibidores de la Tirosina Quinasa que Imitan ATP

Los derivados de “this compound” se han diseñado como inhibidores de la tirosina quinasa que imitan ATP del receptor del factor de crecimiento epidérmico (EGFR).

Arresto del Ciclo Celular

Algunos de estos compuestos pueden detener el ciclo celular en la fase G2/M . Esto puede llevar a efectos apoptóticos significativos en las células cancerosas .

Inducción de la Apoptosis

Se ha encontrado que estos compuestos inducen la apoptosis en las células cancerosas . Por ejemplo, el compuesto 11b aumentó el nivel de caspasa-3 en 6,5 veces en HepG-2 en comparación con el control

Mecanismo De Acción

Target of Action

The primary target of 5-(Benzyloxy)pyrimidine-2-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition .

Mode of Action

5-(Benzyloxy)pyrimidine-2-carbonitrile has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR, inhibiting its tyrosine kinase activity, which in turn disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with EGFR affects the downstream signaling pathways associated with this receptor. These include the MAPK, PI3K/AKT, and JAK/STAT pathways , which are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of EGFR by 5-(Benzyloxy)pyrimidine-2-carbonitrile can lead to significant cellular effects. For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, it has been observed to upregulate the level of caspase-3, a key player in the execution-phase of cell apoptosis .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-(Benzyloxy)pyrimidine-2-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It interacts with enzymes and proteins involved in the EGFR pathway, influencing biochemical reactions within the cell .

Cellular Effects

In vitro cytotoxic activities of 5-(Benzyloxy)pyrimidine-2-carbonitrile have been evaluated against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

5-(Benzyloxy)pyrimidine-2-carbonitrile exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP mimicking tyrosine kinase inhibitor, specifically targeting the EGFR .

Propiedades

IUPAC Name |

5-phenylmethoxypyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWUAUDJTKKCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652408 |

Source

|

| Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166672-22-6 |

Source

|

| Record name | 5-(Benzyloxy)pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)